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molecular formula C10H21ClN2O B3027206 N-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride CAS No. 1246249-82-0

N-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride

Cat. No. B3027206
M. Wt: 220.74
InChI Key: KZTFEWYIRFZDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238640B2

Procedure details

A solution of tert-butyl 4-(N-isopropylacetamido)piperidine-1-carboxylate (0.880 g, 3.09 mmol) in hydrogen chloride (4.0 M solution in 1,4-dioxane, 10 mL) was stirred at room temperature overnight. The resulting solution was concentrated in vacuo, basified with aqueous saturated NaHCO3, and extracted with EtOAc. The organics were dried (Na2SO4), filtered, and concentrated in vacuo. The material was purified by flash chromatography on silica gel, eluting with 50% to 100% of 92:7:1 CHCl3/MeOH/concentrated NH4OH in CH2Cl2. The residue was further purified by flash chromatography on silica gel, eluting with 100% of 92:7:1 CHCl3/MeOH/concentrated NH4OH, to afford N-Isopropyl-N-(piperidin-4-yl)acetamide hydrogen chloride (0.260 g, 45%) as a clear liquid.
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]([CH:8]1[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]1)[C:5](=[O:7])[CH3:6])([CH3:3])[CH3:2].[ClH:21]>>[ClH:21].[CH:1]([N:4]([CH:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1)[C:5](=[O:7])[CH3:6])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.88 g
Type
reactant
Smiles
C(C)(C)N(C(C)=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The material was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 50% to 100% of 92:7:1 CHCl3/MeOH/concentrated NH4OH in CH2Cl2
CUSTOM
Type
CUSTOM
Details
The residue was further purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 100% of 92:7:1 CHCl3/MeOH/concentrated NH4OH

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)(C)N(C(C)=O)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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